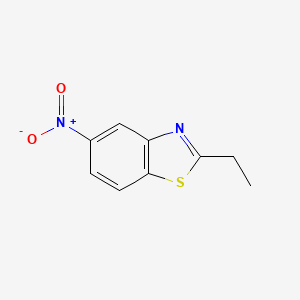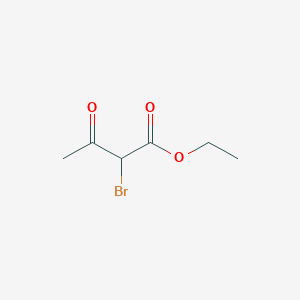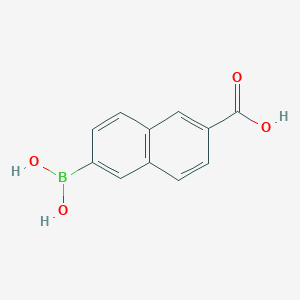![molecular formula C17H13N5O2 B2960184 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1797679-78-7](/img/structure/B2960184.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are strategic compounds for optical applications and have been identified as potential tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用
Fluorescent Probes for Bioimaging
This compound belongs to a family of pyrazolo[1,5-a]pyrimidines that have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, which are crucial for fluorescent probes used in bioimaging. These probes can help in studying the dynamics of intracellular processes and are comparable to commercial probes like coumarin-153 and rhodamine 6G.
Chemosensors
Due to the presence of heteroatoms such as nitrogen and oxygen, compounds like N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide can act as potential chelating agents for ions . This makes them suitable for use as chemosensors, detecting the presence of various ions or molecules in a given environment.
Organic Light-Emitting Devices (OLEDs)
The solid-state emission intensities of these compounds allow them to be used in the design of OLEDs . Their stability and properties are conducive to creating materials that emit light when an electric current is applied, which is fundamental for OLED technology.
Pharmaceutical Research
Pyrazolo[1,5-a]pyrimidines have been explored for their potential in pharmaceutical applications. They are considered in the development of novel drugs for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .
Neuroinflammation Treatment
Derivatives of this compound class have been discovered as potent, selective, and CNS-penetrant IRAK4 inhibitors, which are relevant for the treatment of neuroinflammation conditions like ischemic stroke . This highlights the compound’s potential in therapeutic interventions for neurological disorders.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Research has also revealed that pyrazolo[1,5-a]pyrimidine derivatives show significant inhibitory activity against CDK2, which is a target for cancer therapy . These compounds could contribute to the development of new cancer treatments by inhibiting CDK2 activity.
将来の方向性
特性
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-7-16-18-9-13(10-22(16)20-11)19-17(23)14-8-15(24-21-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCXVUIQRQZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B2960104.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2960105.png)

![4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B2960109.png)
![N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960110.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960113.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)

![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)